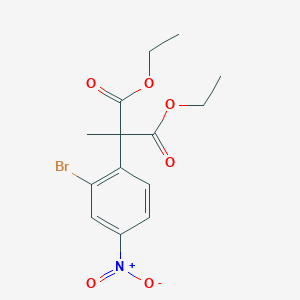

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate

Übersicht

Beschreibung

The compound seems to be a derivative of 2-Bromo-4-nitrophenol and 4-(2-Bromo-4-nitrophenyl)morpholine . These compounds contain bromine and nitro groups attached to a phenyl ring, which suggests that your compound might have similar properties.

Synthesis Analysis

While specific synthesis methods for “Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate” are not available, related compounds such as N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide have been synthesized in a three-step process with an overall yield of 86% . Another related compound, cyanoacetamides, can be synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity is exploited in the Michael addition of methylenemalonates with nitro compounds, showcasing its utility in introducing nitro- and fluoronitro-substituted malonates, valuable for synthesizing other compounds for use in propellants and explosives (Baum & Guest, 1979). Additionally, its reaction with phenyl isocyanate demonstrates the complexity of reactions involving carbanions of arylmalonates, highlighting the influence of NO2 groups on reaction outcomes (Linchenko et al., 2007).

Reaction Mechanisms and Catalysis

The compound's utility extends to reaction mechanism studies and the development of catalysis methods. For instance, its involvement in a ZnBr2-mediated arylation of aryl/heteroaryl methyl bromides with arenes showcases a pathway to arylated products through sigmatropic rearrangement and electrocyclization (Dhayalan et al., 2009). Its role as a precursor in synthesizing quinoline derivatives with various biological activities further underscores its importance in facilitating rapid synthesis methods at room temperature (Valle et al., 2018).

Intermediates for Further Chemical Transformations

Research also emphasizes its role in creating intermediates for further transformations, such as the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, demonstrating the utility of diethyl 2-fluoromalonate ester as a building block in nucleophilic aromatic substitution reactions (Harsanyi et al., 2014).

Eigenschaften

IUPAC Name |

diethyl 2-(2-bromo-4-nitrophenyl)-2-methylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c1-4-21-12(17)14(3,13(18)22-5-2)10-7-6-9(16(19)20)8-11(10)15/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTCLWUMAULDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)

![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)

![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)

![(3E)-3-[(2-methoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2965177.png)

![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)

![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)